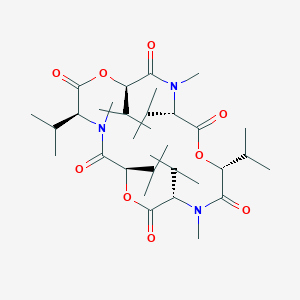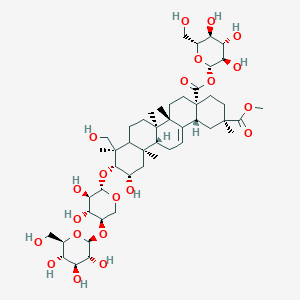
Evomonoside
Overview
Description
Evomonoside is a cardenolide glycoside, specifically a digitoxigenin derivative, with the chemical formula C29H44O8 . It is naturally found in plants such as Evonymus europaea and Thevetia neriifolia . This compound has garnered interest due to its biological activities, including potential anti-cancer properties .
Mechanism of Action
Target of Action
Evomonoside is a cardenolide glycoside . Its primary target is the Na+/K±ATPase enzyme , which is responsible for maintaining the sodium and potassium gradients across the cell plasma membrane, an essential process for mammalian cell survival .
Mode of Action
This compound interacts with its target, the Na+/K±ATPase enzyme, by inhibiting its function . This inhibition disrupts the sodium and potassium ion balance across the cell membrane, leading to changes in the cell’s homeostasis .
Biochemical Pathways
It is known that the inhibition of na+/k±atpase can affect various cellular processes, including signal transduction, ion transport, and cell volume regulation .
Result of Action
The inhibition of Na+/K±ATPase by this compound can lead to cell death, particularly in cancer cells . This is because the disruption of ion balance can trigger apoptosis, or programmed cell death . Therefore, this compound has potential as an anticancer agent .
Biochemical Analysis
Biochemical Properties
Evomonoside interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit protective effects against H2O2-induced cardiotoxicity . This suggests that this compound may interact with enzymes and proteins involved in oxidative stress pathways.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to suppress cell proliferation in a concentration-dependent manner . It also induces apoptosis, associated with the breakdown of mitochondrial membrane potential and activation of caspases -8 and -9 .
Molecular Mechanism
Its apoptotic induction suggests that it may bind to certain biomolecules, leading to the activation of caspases and changes in gene expression
Temporal Effects in Laboratory Settings
Its observed effects on cell proliferation and apoptosis suggest that it may have long-term effects on cellular function .
Metabolic Pathways
As a cardenolide glycoside, it is likely to be involved in steroid metabolism .
Subcellular Localization
Given its effects on mitochondrial membrane potential, it may be localized to the mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions: Evomonoside can be synthesized through the glycosylation of digitoxigenin with L-rhamnose . The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, followed by purification processes such as chromatography . The extraction process may include solvent extraction and crystallization to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Evomonoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can occur at the glycosidic bond, replacing the rhamnose moiety with other sugar units.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Acid catalysts like hydrochloric acid or sulfuric acid are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced glycosides.
Substitution: Formation of glycosides with different sugar units.
Scientific Research Applications
Evomonoside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of cardenolide glycosides.
Biology: Investigated for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Medicine: Potential therapeutic agent for treating certain types of cancer, such as osteosarcoma.
Industry: Utilized in the development of novel anti-cancer agents and cardioprotective drugs.
Comparison with Similar Compounds
Digitoxigenin: The parent compound of evomonoside, also a cardenolide glycoside.
Ouabain: Another cardenolide glycoside with similar inhibitory effects on Na+/K±ATPase.
Convallatoxol: A related compound with similar apoptotic induction properties.
Uniqueness of this compound: this compound stands out due to its specific glycosylation pattern, which enhances its biological activity and specificity . Its unique structure allows for targeted inhibition of Na+/K±ATPase, making it a promising candidate for anti-cancer therapy .
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-15-23(31)24(32)25(33)26(36-15)37-18-6-9-27(2)17(13-18)4-5-21-20(27)7-10-28(3)19(8-11-29(21,28)34)16-12-22(30)35-14-16/h12,15,17-21,23-26,31-34H,4-11,13-14H2,1-3H3/t15-,17+,18-,19+,20-,21+,23-,24+,25+,26-,27-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMLFJWIKARBFW-BKKMTDGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318097 | |
| Record name | Evomonoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508-93-0 | |
| Record name | Evomonoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Evomonoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5β)-3-[(6-deoxy-α-L-mannopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity reported for Evomonoside?
A1: this compound has been identified as a cardiac glycoside with demonstrated antiherpetic activity. Specifically, it exhibits moderate activity against herpes simplex virus types I and II in inactivation assays. []
Q2: In which plant species has this compound been discovered?
A2: this compound has been isolated from several plant species, including:
Q3: Has the structure of this compound been elucidated, and if so, what is known about it?
A4: Yes, the structure of this compound has been determined using spectroscopic techniques. Although the specific spectroscopic data isn't provided in the given abstracts, studies utilizing NMR, MS, IR, and UV have confirmed its structure. [] It is characterized as a digitoxigenin derivative. [] Further details on its structure can be found in the cited research articles.
Q4: Are there any known synthetic routes to obtain this compound?
A5: Yes, partial syntheses of this compound have been achieved through glycosylation of cardenolides. [] This suggests the possibility of chemically synthesizing this compound, which could be beneficial for obtaining larger quantities for research purposes or exploring structural modifications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















